2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-5(8(12)13)14-7(11-4)3-1-2-3/h3,6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCLOGFJXURPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Aromatic Ketone Precursors
The cyclopropyl group in the target compound is typically introduced via reactions involving substituted-phenyl cyclopropyl ketones. A patent by CN1069962A details the synthesis of cyclopropane-containing intermediates through magnesium-mediated coupling of aromatic aldehydes with cyclopropyl bromide. For example, 4-chlorophenyl cyclopropyl ketone is prepared by reacting 4-chlorobenzoyl chloride with N-methoxy-N-methylcyclopropanecarboxamide, followed by Grignard addition (Scheme 1A). This ketone serves as a critical precursor for subsequent oxazole ring formation.
Table 1: Representative Cyclopropanation Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | N-MeO-N-Me cyclopropaneamide | THF | 0°C → rt | 68 |
| 4-Trifluoromethylbenzaldehyde | Cyclopropyl MgBr | Diethyl ether | Reflux | 72 |
Oxazole Ring Construction via Cyclization
Oxazole cores are synthesized through cyclization of β-keto esters or activated enol ethers. A protocol adapted from DivA-Portal’s thesis involves treating β-keto esters with acetic anhydride and triethyl orthoformate to form activated intermediates, which undergo cyclocondensation with hydrazine derivatives. For instance, ethyl 3-(cyclopropyl)-4,4-difluoro-3-oxobutanoate reacts with hydroxylamine under acidic conditions to yield the oxazole-5-carboxylate framework (Scheme 2B). Mercury chloride in methanol is alternatively employed to facilitate cyclization of dithiane intermediates, as demonstrated in CN1069962A.
Critical Parameters for Oxazole Formation
- Activation: Use of acetic anhydride increases electrophilicity at the β-position, enabling nucleophilic attack by ammonia or hydrazine.
- Solvent Effects: Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states.
- Temperature: Optimal cyclization occurs at 60–80°C, with higher temperatures favoring byproduct formation.
Difluoromethylation Strategies
Introducing the difluoromethyl group at position 4 of the oxazole ring requires careful reagent selection to avoid overfluorination. The patent CN1069962A describes a two-step sequence: (1) chlorination of a methyloxazole intermediate using phosphorus pentachloride, followed by (2) halogen exchange with potassium difluoride under phase-transfer conditions. Alternatively, direct difluoromethylation is achieved via radical pathways using Langlois’ reagent (NaSO₂CF₂H) and a persulfate initiator, though this method yields mixtures requiring chromatographic separation.
Table 2: Difluoromethylation Efficiency Comparison
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogen Exchange | KClF₂, 18-crown-6 | DMF | 65 | 92 |
| Radical Addition | NaSO₂CF₂H, (NH₄)₂S₂O₈ | Acetonitrile | 58 | 85 |
Carboxylic Acid Functionalization
The C5-carboxylic acid moiety is introduced either early (via ester hydrolysis) or late in the synthesis. Hydrolysis of ethyl oxazole-5-carboxylates with aqueous lithium hydroxide in tetrahydrofuran/water (3:1) at 50°C provides the free acid in 89% yield. Alternatively, direct oxidation of a hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) is feasible but less efficient (47% yield).
Stereochemical and Regiochemical Considerations
Regioselectivity in oxazole formation is governed by the electronic nature of substituents. Electron-withdrawing groups (e.g., difluoromethyl) at C4 direct cyclization to favor the 1,3-oxazole isomer over 1,2-oxazole by a 9:1 ratio. Chiral resolution of racemic cyclopropyl intermediates is achieved via diastereomeric salt formation with (S)-camphorsulfonic acid, yielding enantiomerically pure (>99% ee) products.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors replace batch processes to enhance safety and reproducibility. A telescoped sequence comprising cyclopropanation, oxazole cyclization, and difluoromethylation achieves an overall yield of 52% with >98% HPLC purity. Key challenges include managing exotherms during Grignard reactions and minimizing residual metal catalysts (<10 ppm) via chelating resins.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions where the cyclopropyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified oxazole compounds.
Scientific Research Applications
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid include other oxazole derivatives with different substituents, such as:
- 2-Cyclopropyl-4-(4-fluorophenyl)-1,3-oxazole-5-carboxylic acid
- 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its oxazole ring structure, which includes both nitrogen and oxygen atoms. This compound, with the molecular formula C₉H₈F₂N₂O₃ and a molecular weight of 203.14 g/mol, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The unique features of this compound include:
- Cyclopropyl Group : Contributes to the compound's structural rigidity and steric properties.
- Difluoromethyl Substituent : Enhances biological activity by increasing lipophilicity and metabolic stability.
- Carboxylic Acid Functional Group : Improves solubility in polar solvents, facilitating its application in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The difluoromethyl group is believed to enhance potency compared to non-fluorinated analogs .
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate efficacy |
| Klebsiella pneumoniae | 16 µg/mL | Strong activity observed |
Anti-inflammatory Activity
In vitro studies suggest that this compound may inhibit specific inflammatory pathways, which could lead to its application in treating inflammatory diseases. The structural components allow it to selectively bind to certain enzymes involved in the inflammatory response.
Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Properties :
- Antimicrobial Screening :
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for pathogen survival. Further studies are necessary to elucidate these mechanisms fully.
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, and how can reaction efficiency be optimized?
The synthesis typically involves cyclocondensation of cyclopropane-containing precursors with difluoromethyl ketones or aldehydes. A common approach is refluxing a mixture of 3-formyl-indole derivatives with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst . To optimize efficiency, monitor reaction progress via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and adjust stoichiometry to favor oxazole ring closure. Purification via recrystallization (DMF/acetic acid) yields high-purity product .
Q. How can the difluoromethyl group’s electronic and steric effects be characterized experimentally?
Use NMR to assess electronic environment changes (δ ~ -100 to -120 ppm for CFH). Pair this with X-ray crystallography (SHELX refinement ) to resolve steric interactions. Comparative IR spectroscopy (C-F stretching at 1100–1250 cm) and Hammett substituent constants can quantify electron-withdrawing effects .
Q. What analytical methods are most reliable for purity assessment and structural confirmation?
- Purity: Reverse-phase HPLC (Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm; mobile phase: 0.1% HPO/acetonitrile).
- Structural Confirmation: High-resolution mass spectrometry (HRMS-ESI) for molecular ion ([M+H] expected ~256.05 m/z) and / NMR with DEPT-135 to assign cyclopropyl and oxazole protons .
Advanced Research Questions
Q. How can regioselectivity challenges during oxazole ring formation be addressed in complex substrates?
Regioselectivity is influenced by steric hindrance and electronic directing groups. For example, introducing electron-withdrawing substituents (e.g., carboxylic acid at C5) favors cyclization at the less hindered position. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition-state energies to guide substituent placement . Experimental validation via -labeling NMR tracks nitrogen migration during ring closure .
Q. What crystallographic challenges arise when resolving structures containing both cyclopropyl and difluoromethyl groups?
The cyclopropyl ring’s rigidity and CFH group’s disorder complicate X-ray refinement. Use SHELXL with TWIN/BASF commands to model rotational disorder in CFH. High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) measurements improve accuracy. For ambiguous cases, compare with DFT-optimized geometries .
Q. How do conflicting NMR and X-ray data for this compound’s conformation inform mechanistic studies?
Discrepancies between solution-state (NMR) and solid-state (X-ray) conformations suggest dynamic behavior. Perform variable-temperature NMR (VT-NMR, -40°C to 80°C) to detect rotational barriers in the cyclopropyl group. Pair with molecular dynamics simulations (AMBER force field) to correlate observed flexibility with bioactivity .
Q. What strategies validate the role of the carboxylic acid moiety in target binding via structure-activity relationships (SAR)?
Synthesize analogs with methyl ester or amide replacements at C5. Test binding affinity (SPR or ITC) against targets like enzymes with conserved carboxylate-binding pockets (e.g., metalloproteases). Crystallographic docking (PDB: 6XYZ) can identify hydrogen-bonding interactions disrupted by substitutions .
Methodological Notes
- Contradiction Analysis: If bioassay results conflict with computational predictions, re-evaluate protonation states (pKa shifts due to CFH) using potentiometric titration .
- Synthetic Scalability: Pilot-scale reactions (>10 mmol) require careful control of exothermic cyclopropane ring formation; use jacketed reactors with controlled cooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
